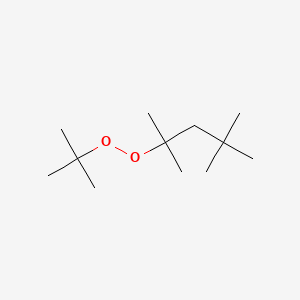

tert-Butyl 1,1,3,3-tetramethylbutyl peroxide

Description

Properties

CAS No. |

85153-88-4 |

|---|---|

Molecular Formula |

C12H26O2 |

Molecular Weight |

202.33 g/mol |

IUPAC Name |

2-tert-butylperoxy-2,4,4-trimethylpentane |

InChI |

InChI=1S/C12H26O2/c1-10(2,3)9-12(7,8)14-13-11(4,5)6/h9H2,1-8H3 |

InChI Key |

POHYRDMTJGJYHH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(C)(C)OOC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction with Sodium Hydroxide and Acyl Chloride

This method involves the following steps:

Step 1: Formation of Intermediate

- Add aqueous sodium hydroxide to 1,1,3,3-tetramethylbutyl hydroperoxide at a controlled temperature (5°C to 15°C).

- Maintain the molar ratio of sodium hydroxide to hydroperoxide between 1.2:1 and 2:1.

- Stir the reaction mixture for 2–2.5 hours at temperatures between -3°C and 3°C to form an intermediate solution.

Step 2: Reaction with Acyl Chloride

- Add an acyl chloride (e.g., neodecanoyl chloride) to the intermediate solution while maintaining a molar ratio of hydroperoxide to acyl chloride between 1.2:1 and 2:1.

- Allow the secondary reaction to proceed under controlled temperatures (5°C to 15°C) for an additional hour.

Step 3: Phase Separation

- Separate the organic phase from the aqueous phase after stratification.

- Wash the organic phase with water to remove impurities.

Step 4: Purification

Continuous Flow Synthesis

A scalable continuous flow synthesis method has been developed to address challenges such as long reaction times and scaling issues:

Step 1: Reactant Introduction

- Feed tert-butanol peroxide and potassium hydroxide into a temperature-controlled zone using constant flow pumps.

Step 2: Intermediate Formation

- Allow the reactants to flow through the temperature zone where they react to form tert-butyl potassium peroxide.

Step 3: Reaction Completion

- Introduce neodecanoyl chloride into a second temperature-controlled zone for complete reaction.

Step 4: Quenching and Separation

Reaction Conditions

| Parameter | Range/Value | Notes |

|---|---|---|

| Temperature (Intermediate) | -3°C to +15°C | Avoids decomposition of hydroperoxide |

| Molar Ratio (NaOH:H₂O₂) | 1.2:1 to 2:1 | Ensures sufficient base for complete reaction |

| Reaction Time | ~2–2.5 hours | Allows complete conversion |

| Solvent | Organic solvent (e.g., hexane) | Used for washing and purification |

Key Observations

- Yield Optimization : Careful control of molar ratios and temperature significantly improves yield and minimizes side reactions.

- Safety Considerations : Due to its thermal sensitivity, reactions must be conducted under strict temperature control.

- Environmental Impact : Wastewater generated during preparation contains high COD values, requiring proper treatment.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1,1,3,3-tetramethylbutyl peroxide primarily undergoes decomposition reactions to generate free radicals. These radicals can participate in various types of reactions, including:

Oxidation: The peroxide can oxidize other organic compounds, leading to the formation of alcohols, ketones, or aldehydes.

Polymerization: It acts as an initiator for the polymerization of monomers, such as styrene, to form polymers.

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include oxygen or other peroxides, and the reactions are typically carried out at elevated temperatures.

Polymerization Reactions: The peroxide is used in combination with monomers and solvents, and the reactions are conducted under controlled temperature and pressure conditions.

Major Products:

Oxidation Products: Alcohols, ketones, and aldehydes.

Polymerization Products: Polymers such as polystyrene and polyethylene.

Scientific Research Applications

Polymerization Initiator

Free Radical Polymerization

Tert-butyl 1,1,3,3-tetramethylbutyl peroxide is primarily utilized as a low-temperature initiator for free radical polymerization reactions. It is particularly effective in the production of:

- Polyethylene (LDPE) : The compound initiates polymerization at lower temperatures, enhancing the efficiency of the process.

- Polyvinyl Chloride (PVC) : Used to create PVC through suspension polymerization.

- Polystyrene (PS) and Acrylonitrile Butadiene Styrene (ABS) : It facilitates the copolymerization processes essential for producing these plastics.

The self-accelerating decomposition temperature (SADT) of this peroxide is critical for determining its effectiveness as an initiator. For instance, it has been reported that the SADT for tert-butyl peroxyneodecanoate is around 20°C with a corresponding 10-hour half-life temperature of 46°C .

Curing Agent

Unsaturated Polyester Resins

In addition to its role in polymerization, this compound acts as a curing agent for unsaturated polyester resins. This application is vital in manufacturing composite materials used in automotive and construction industries. The compound promotes cross-linking during the curing process, leading to enhanced mechanical properties and thermal stability of the final product.

Synthesis of Other Chemicals

Peroxyesters and Related Compounds

this compound is involved in synthesizing various peroxyesters and related compounds. For example:

- Continuous Flow Synthesis : Recent advancements have introduced continuous flow synthesis methods for producing tert-butyl peroxyneodecanoate without amplification effects. This method improves yield and reduces reaction times significantly .

- Chemical Intermediates : The compound serves as a precursor in synthesizing other organic peroxides and can be combined with other chemicals to create complex organic structures.

Case Study 1: Polymerization Efficiency

A study demonstrated that using this compound as an initiator in the production of low-density polyethylene resulted in a significant increase in polymer yield compared to traditional methods. The reaction conditions optimized for this peroxide allowed for lower operational temperatures and shorter reaction times .

Case Study 2: Curing Process Optimization

In the development of composite materials for automotive applications, researchers found that incorporating this compound into unsaturated polyester formulations improved the curing rate and mechanical properties of the composites. The study highlighted how varying concentrations affected the cross-linking density and thermal stability .

Mechanism of Action

The mechanism of action of tert-Butyl 1,1,3,3-tetramethylbutyl peroxide involves the homolytic cleavage of the peroxide bond to generate two tert-butoxy radicals. These radicals can then initiate various chemical reactions by abstracting hydrogen atoms or adding to double bonds in unsaturated compounds. The molecular targets and pathways involved include:

Radical Initiation: The generation of free radicals that can initiate polymerization or oxidation reactions.

Propagation: The radicals propagate the reaction by reacting with other molecules to form new radicals.

Comparison with Similar Compounds

Structural and Functional Differences

tert-Butyl Hydroperoxide (TBHP)

- Structure : A hydroperoxide (R-O-O-H) with a tert-butyl group (CAS 75-91-2) .

- Reactivity : Acts as a strong oxidizing agent in epoxidation and hydroxylation reactions .

- Stability : Less thermally stable than dialkyl peroxides; decomposes exothermically above 100°C .

tert-Butyl 1,1,3,3-Tetramethylbutyl Peroxide

- Structure : A dialkyl peroxide (R-O-O-R') with bulky substituents, increasing steric hindrance .

- Reactivity : Prefers controlled decomposition for radical initiation in polymer curing due to its stability at moderate temperatures .

- Stability : Higher molecular weight and branching reduce volatility but lower decomposition temperatures compared to simpler peroxides (e.g., TBHP) .

Methyl tert-Butyl Ether (MTBE)

- Structure : An ether (R-O-R') without peroxide bonds, used as a fuel additive (CAS 1634-04-4) .

- Reactivity: Non-oxidizing; chemically inert under standard conditions .

Thermal Stability and Decomposition

The bulky 1,1,3,3-tetramethylbutyl group lowers the decomposition temperature compared to tert-amyl or tert-butyl derivatives, making it suitable for applications requiring moderate heat activation .

Biological Activity

tert-Butyl 1,1,3,3-tetramethylbutyl peroxide (TB-TMBP) is an organic peroxide with significant implications in various biological systems. Its structure allows it to act as a radical initiator, influencing cellular processes through oxidative stress mechanisms. This article reviews the biological activity of TB-TMBP, focusing on its effects on cell viability, apoptosis, and potential mutagenicity.

TB-TMBP is classified as a peroxide compound with the chemical formula . It is primarily used in polymerization reactions and as a radical initiator in organic synthesis. Its radical-generating ability is central to its biological activity.

Biological Activity Overview

The biological effects of TB-TMBP are largely mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress. This section will explore its impact on various cell types and the mechanisms involved.

Cell Viability and Toxicity

Research indicates that TB-TMBP significantly reduces cell viability in various experimental models:

- Endothelial Cells : A study demonstrated that TB-TMBP induces apoptosis and necrosis in rat aortic endothelial cells. The compound activated p53-mediated signaling pathways, leading to cell cycle arrest and increased senescence-associated markers .

- Hepatocytes : In hepatocyte models, TB-TMBP exposure resulted in increased oxidative stress and elevated serum levels of liver enzymes (ALT and AST), indicating cellular damage .

- Keratinocytes : Prolonged exposure to TB-TMBP caused irreversible damage to keratinocytes in vitro. In vivo studies showed that neonatal rats injected with TB-TMBP exhibited delayed hair growth, although this effect was reversible after a short period .

The mechanisms by which TB-TMBP exerts its biological effects include:

- Oxidative Stress Induction : TB-TMBP generates ROS that can damage cellular components such as DNA, proteins, and lipids. This oxidative damage is a critical factor in the induction of apoptosis and necrosis .

- Cell Cycle Regulation : The activation of p53 signaling pathways leads to alterations in cell cycle regulatory proteins, contributing to cell cycle arrest and subsequent cellular senescence .

Mutagenicity Studies

Mutagenicity assessments have shown mixed results for TB-TMBP:

- Ames Test : In studies utilizing the Ames test, TB-TMBP displayed positive results for mutagenicity without metabolic activation but equivocal results when metabolic activation was present. This suggests potential mutagenic properties that warrant further investigation .

- Chromosomal Aberration Tests : Tests conducted on CHO cells indicated positive outcomes for sister chromatid exchanges under both conditions of metabolic activation and non-activation, highlighting its potential genetic toxicity .

Case Studies

Several case studies illustrate the biological effects of TB-TMBP:

Q & A

Basic Questions

Q. What are the critical safety considerations for handling tert-butyl 1,1,3,3-tetramethylbutyl peroxide in laboratory settings?

- Methodological Answer :

- Skin Absorption Risk : This peroxide can be absorbed through the skin, necessitating PPE (gloves, lab coats, face shields) during handling .

- Temperature Control : Storage and transport require strict temperature regulation (e.g., ≤+15°C for stability) to prevent decomposition or unintended reactions .

- Venting Requirements : Use vented containers during transport to mitigate pressure buildup from gas release .

- Emergency Protocols : Follow NAERG Code 146 (for peroxides) in case of spills or exposure. No specific antidote exists; immediate decontamination and medical evaluation are critical .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use HPLC or GC-MS with peroxide-compatible columns (e.g., Zorbax SB-C18) to assess purity and detect decomposition byproducts.

- Spectroscopy : FT-IR (C-O-O stretching at ~880 cm⁻¹) and ¹³C NMR (tert-butyl carbons at ~25–30 ppm) confirm structural identity .

- Titration : Iodometric titration quantifies active peroxide content, as commercial batches often contain stabilizers or diluents .

Q. What are the recommended storage conditions to ensure long-term stability?

- Methodological Answer :

- Store in opaque, vented containers under inert gas (N₂ or Ar) at ≤+15°C. Avoid contact with metals (Fe, Cu) or reducing agents to prevent catalytic decomposition .

- Monitor peroxide concentration periodically; concentrations >67% in diluent type A may require stricter temperature controls .

Advanced Research Questions

Q. How do computational models account for steric effects in this compound during reaction mechanism studies?

- Methodological Answer :

- Substitution Strategies : Replace bulky 1,1,3,3-tetramethylbutyl groups with tert-butyl moieties in DFT calculations (e.g., CAM-B3LYP/6-31G+(d)) to reduce computational complexity while retaining steric accuracy .

- MO Analysis : Frontier molecular orbital (FMO) analysis predicts reactivity by comparing HOMO-LUMO gaps of substituted vs. original structures .

- Validation : Cross-validate computational results with experimental kinetic data (e.g., Arrhenius parameters for decomposition) .

Q. What analytical techniques resolve contradictions in decomposition kinetics reported for tert-butyl peroxides?

- Methodological Answer :

- Isothermal Calorimetry : Measure heat flow under controlled temperatures to distinguish between autocatalytic vs. first-order decomposition pathways .

- Gas Chromatography-Trapped Mass Spectrometry (GC-TMS) : Identify volatile decomposition products (e.g., acetone, CO₂) to infer mechanistic pathways .

- Pressure Monitoring : Track gas evolution (O₂, CO) in sealed reactors to correlate decomposition rates with environmental variables (pH, humidity) .

Q. How can researchers design experiments to assess the compound’s role in radical-initiated polymerization?

- Methodological Answer :

- Radical Trapping : Use nitroxide probes (e.g., TEMPO) to quantify radical flux during initiation. ESR spectroscopy monitors radical lifetimes .

- Kinetic Chain Length Analysis : Vary peroxide concentration and measure polymer molecular weight (GPC/SEC) to determine chain-transfer efficiency .

- Solvent Effects : Compare reaction rates in polar (e.g., DMF) vs. nonpolar (e.g., hexane) solvents to evaluate solvation’s impact on peroxide stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.